N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a 5-chlorothiophene-2-carboxamide moiety via a phenyl bridge. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRPLWRBAJKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points :
Spectroscopic Data :
- IR Spectroscopy : All analogs show characteristic C=O (~1650–1750 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. The target compound’s benzoxazole C=N and thiophene C-Cl stretches (~600–800 cm⁻¹) would further differentiate it .
- NMR : Aromatic protons in the benzoxazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) regions would align with analogs. Electron-withdrawing groups (e.g., nitro in ) cause downfield shifts compared to the target’s chloro substituent .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its biological activities, particularly in the context of thromboembolic disorders and potential anticancer properties. This article reviews the available literature on its biological activities, synthesizing findings from various studies.
- Molecular Formula : C18H11ClN2O2S
- Molecular Weight : 354.81 g/mol
- CAS Number : 477500-52-0
- SMILES : Clc1ccc(s1)C(=O)Nc1ccccc1c1nc2c(o1)cccc2
The compound has been identified as an inhibitor of blood coagulation factor Xa, which positions it as a potential therapeutic agent for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .
- Cell Lines Tested : The compound has shown activity against several cancer types, including:
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. While the overall antibacterial potential was found to be moderate, it exhibited selective activity against certain Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Key observations include:
- Compounds with electron-donating substituents on the benzoxazole ring showed enhanced antibacterial activity.
- The presence of specific functional groups significantly influenced the cytotoxicity and selectivity towards cancer cells .
Study on Thromboembolic Disorders
A study highlighted the efficacy of this compound in inhibiting factor Xa in preclinical models. It was noted that this compound could reduce thrombus formation effectively without significant bleeding risks associated with traditional anticoagulants .
Anticancer Research
In a comprehensive evaluation involving various derivatives of benzoxazole, it was found that certain modifications led to improved potency against specific cancer cell lines. For example, compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Summary Table of Biological Activities
Q & A
Q. Table 1: Spectroscopic Data for Selected Derivatives
| Derivative | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 4b | 1652 | 8.12 (s, 1H, NH) | 167.5 (C=O) |
| 4d | 1648 | 7.98 (d, J=8.4 Hz, 2H) | 142.1 (C-Br) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
